molecular formula C8H16Cl2F2N2 B6209202 1-(3,3-difluorocyclobutyl)piperazine dihydrochloride CAS No. 2704188-30-5

1-(3,3-difluorocyclobutyl)piperazine dihydrochloride

Katalognummer: B6209202
CAS-Nummer: 2704188-30-5
Molekulargewicht: 249.13 g/mol
InChI-Schlüssel: ZGTYQXKBVYXOAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,3-difluorocyclobutyl)piperazine dihydrochloride is an organic compound that combines the structural elements of piperazine and difluorocyclobutane. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-difluorocyclobutyl)piperazine dihydrochloride typically involves the reaction of piperazine with 3,3-difluorocyclobutane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,3-difluorocyclobutyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1-(3,3-difluorocyclobutyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3,3-difluorocyclobutyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3,3-difluorocyclobutyl)piperazine dihydrochloride is unique due to its specific combination of piperazine and difluorocyclobutane, which imparts distinct chemical and biological properties. Its versatility in various scientific research applications sets it apart from other similar compounds .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,3-difluorocyclobutyl)piperazine dihydrochloride involves the reaction of 3,3-difluorocyclobutanone with piperazine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3,3-difluorocyclobutanone", "piperazine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,3-difluorocyclobutanone is reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(3,3-difluorocyclobutyl)piperazine.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(3,3-difluorocyclobutyl)piperazine." ] }

CAS-Nummer

2704188-30-5

Molekularformel

C8H16Cl2F2N2

Molekulargewicht

249.13 g/mol

IUPAC-Name

1-(3,3-difluorocyclobutyl)piperazine;dihydrochloride

InChI

InChI=1S/C8H14F2N2.2ClH/c9-8(10)5-7(6-8)12-3-1-11-2-4-12;;/h7,11H,1-6H2;2*1H

InChI-Schlüssel

ZGTYQXKBVYXOAY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2CC(C2)(F)F.Cl.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.